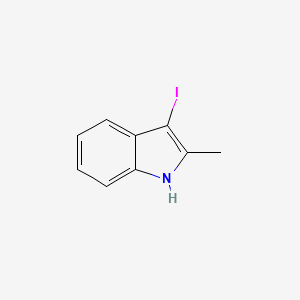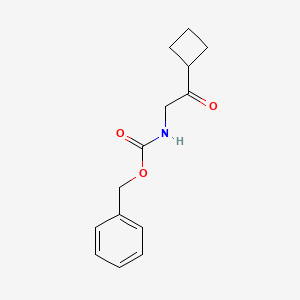
Carbamic acid, N-(2-cyclobutyl-2-oxoethyl)-, phenylmethyl ester
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Enantioselective Preparation of Dihydropyrimidones
Carbamic acid derivatives play a significant role in the enantioselective preparation of dihydropyrimidones, which are important chiral compounds. They are utilized in Mannich reactions and can influence the stereochemical configuration of the resulting compounds (Goss et al., 2009).
Ammonia Equivalent in Palladium-Catalyzed Amination
Carbamic acid esters, such as 2-trimethylsilylethyl ester, serve as ammonia equivalents in the palladium-catalyzed amination of aryl bromides and chlorides. This facilitates the preparation of anilines with sensitive functional groups using these amine derivatives (Mullick et al., 2010).
Tolylenediisocyanate Synthesis
In the synthesis of tolylenediisocyanate, carbamic acid esters (carbamates) are prepared by alkoxycarbonylation, yielding good results and providing insights into the reaction intermediates and pyrolysis products (Aso & Baba, 2003).
Chemical and Biological Stability of FAAH Inhibitors
Cyclohexylcarbamic acid aryl esters, a class of fatty acid amide hydrolase (FAAH) inhibitors, demonstrate the importance of carbamate reactivity in pharmacological activity. The study of their chemical and biological stability provides insight into structure–stability relationships (Vacondio et al., 2009).
Infrared Spectra-Structure Correlations
The infrared spectra of carbamic acid: aryl-, alkyl esters have been studied, revealing insights into the intramolecular hydrogen bonds and characteristic frequencies of different groups in these molecules (Nyqutst, 1973).
Chemical Agents for Plant Protection
Derivatives of carbamic acid, including aryl esters of N-methylcarbamic acid, have been used as chemical agents for plant protection. These compounds have been studied for their biological activity and metabolism in organisms (Melnikov, 1971).
Stereoselective Microbial Reduction
Carbamic acid esters have been employed in the stereoselective microbial reduction for the synthesis of chiral intermediates, such as in the preparation of HIV protease inhibitors (Patel et al., 1997; Patel et al., 2003)(Patel et al., 2003).
Synthesis of Labeled Compounds
Carbamic acid esters have been used in the synthesis of labeled compounds, such as those for Alzheimer's disease treatment research (Ciszewska et al., 1997).
QSAR Study of NAAA Inhibitors
N-(2-Oxo-3-oxetanyl)carbamic acid esters are studied for their inhibition of N-acylethanolamine acid amidase (NAAA), which is potentially useful for pain and inflammation treatment. The structure-activity relationships of these esters have been explored (Ponzano et al., 2014).
Eigenschaften
IUPAC Name |
benzyl N-(2-cyclobutyl-2-oxoethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(12-7-4-8-12)9-15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEQCEHIYLKVRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




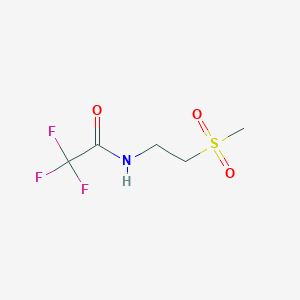
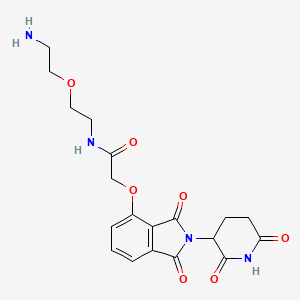
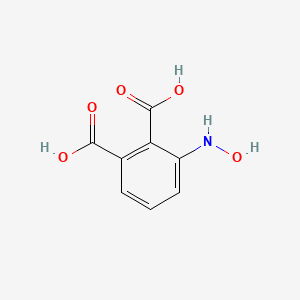



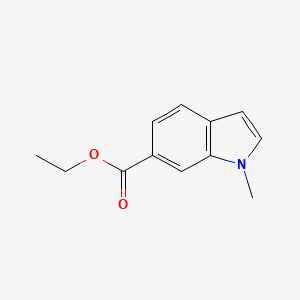
![4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide](/img/structure/B3114602.png)




